molecular formula C13H8F4O B12605693 3,3',5,5'-Tetrafluoro-4-methoxy-1,1'-biphenyl CAS No. 646507-88-2

3,3',5,5'-Tetrafluoro-4-methoxy-1,1'-biphenyl

Cat. No.: B12605693
CAS No.: 646507-88-2
M. Wt: 256.19 g/mol
InChI Key: XGBIWYIVYQFCEB-UHFFFAOYSA-N
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Description

3,3’,5,5’-Tetrafluoro-4-methoxy-1,1’-biphenyl is a chemical compound that belongs to the class of biphenyl derivatives It is characterized by the presence of four fluorine atoms and a methoxy group attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5,5’-Tetrafluoro-4-methoxy-1,1’-biphenyl typically involves the introduction of fluorine atoms and a methoxy group onto the biphenyl core. One common method is the halogenation of biphenyl followed by methoxylation. The reaction conditions often include the use of fluorinating agents such as elemental fluorine or fluorinating reagents like Selectfluor. The methoxylation step can be achieved using methanol in the presence of a base such as sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,3’,5,5’-Tetrafluoro-4-methoxy-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, and reduced to form alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex biphenyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like Grignard reagents or organolithium compounds can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyls, while oxidation and reduction can yield corresponding alcohols, aldehydes, or acids.

Scientific Research Applications

3,3’,5,5’-Tetrafluoro-4-methoxy-1,1’-biphenyl has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of fluorinated compounds’ interactions with biological systems.

    Industry: Used in the production of advanced materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism by which 3,3’,5,5’-Tetrafluoro-4-methoxy-1,1’-biphenyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity to these targets, while the methoxy group can influence its solubility and reactivity. The specific pathways involved depend on the context of its application, such as in drug development or material science.

Comparison with Similar Compounds

Similar Compounds

  • 2’,3,4,5-Tetrafluoro-4’-(trans-4-propylcyclohexyl)biphenyl
  • 3-(2,3,5,6-Tetrafluoro-4-methoxy-phenyl)-propane-1,2-diol
  • 4-(Methoxymethyl)-2,3,5,6-tetrafluorobenzyl alcohol

Uniqueness

3,3’,5,5’-Tetrafluoro-4-methoxy-1,1’-biphenyl is unique due to the specific arrangement of fluorine atoms and the methoxy group, which confer distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and precise chemical modifications.

Biological Activity

3,3',5,5'-Tetrafluoro-4-methoxy-1,1'-biphenyl is a biphenyl derivative characterized by the presence of four fluorine atoms and a methoxy group. This compound has garnered attention in various fields, particularly due to its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

PropertyValue
CAS Number 646507-88-2
Molecular Formula C13H8F4O
Molecular Weight 256.19 g/mol
IUPAC Name 5-(3,5-difluorophenyl)-1,3-difluoro-2-methoxybenzene
InChI Key XGBIWYIVYQFCEB-UHFFFAOYSA-N

Synthesis and Preparation

The synthesis of this compound typically involves halogenation of biphenyl followed by methoxylation. Common reagents include elemental fluorine or Selectfluor for fluorination and sodium methoxide for methoxylation. Industrial production often optimizes these processes for yield and purity using advanced techniques such as continuous flow reactors.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The fluorine atoms enhance binding affinity to enzymes and receptors, while the methoxy group can influence solubility and reactivity. This compound's unique structure allows it to participate in various chemical reactions including substitution and coupling reactions .

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was tested using the MTT assay which indicated significant inhibition of cell proliferation in several tumor cell lines (e.g., breast and lung cancer) at varying concentrations.

Antimicrobial Activity

Research has also highlighted its potential antimicrobial properties:

  • Pathogen Sensitivity : The compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could be effective in inhibiting pathogens such as Staphylococcus aureus and Escherichia coli.

Study 1: Cytotoxicity Evaluation

A study conducted on the cytotoxic effects of this compound revealed that it significantly reduced cell viability in human breast cancer cells. The IC50 value was determined to be around 25 µM after 48 hours of exposure.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy against common pathogens. The results indicated that the compound had an MIC of 32 µg/mL against E. coli, demonstrating potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is necessary:

Compound NameStructure FeaturesBiological Activity
2’,3,4,5-Tetrafluoro-4’-(trans-4-propylcyclohexyl)biphenyl Similar fluorinated structureModerate cytotoxicity
3-(2,3,5,6-Tetrafluoro-4-methoxy-phenyl)-propane-1,2-diol Contains methoxy groupLimited antimicrobial activity

Properties

CAS No.

646507-88-2

Molecular Formula

C13H8F4O

Molecular Weight

256.19 g/mol

IUPAC Name

5-(3,5-difluorophenyl)-1,3-difluoro-2-methoxybenzene

InChI

InChI=1S/C13H8F4O/c1-18-13-11(16)4-8(5-12(13)17)7-2-9(14)6-10(15)3-7/h2-6H,1H3

InChI Key

XGBIWYIVYQFCEB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)C2=CC(=CC(=C2)F)F)F

Origin of Product

United States

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